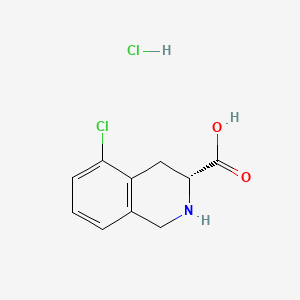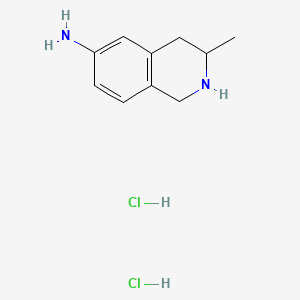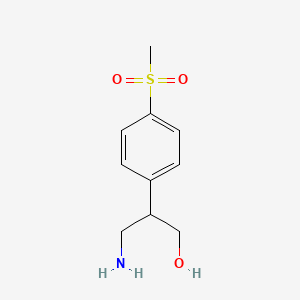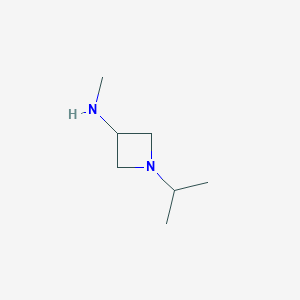
1-Isopropyl-1H-1,2,3-triazole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyl-1H-1,2,3-triazole-5-sulfonamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group and a sulfonamide group attached to the triazole ring.
準備方法
The synthesis of 1-Isopropyl-1H-1,2,3-triazole-5-sulfonamide typically involves the reaction of 1-isopropyl-1H-1,2,3-triazole with a sulfonamide precursor. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction is performed under mild conditions and provides high yields of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity .
化学反応の分析
1-Isopropyl-1H-1,2,3-triazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of 1-Isopropyl-1H-1,2,3-triazole-5-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. Molecular docking studies have shown that the compound can effectively bind to enzymes, such as dihydrofolate synthase, thereby inhibiting their activity . This inhibition can lead to the disruption of essential metabolic pathways in pathogens or cancer cells, resulting in their death or reduced proliferation .
類似化合物との比較
1-Isopropyl-1H-1,2,3-triazole-5-sulfonamide can be compared with other triazole derivatives, such as:
1-Isopropyl-1H-1,2,3-triazole: Lacks the sulfonamide group, which may result in different biological activities and chemical reactivity.
1-Isopropyl-1H-1,2,3-benzothiazole-5-carboxylic acid: Contains a benzothiazole ring instead of a triazole ring, leading to different properties and applications.
1,2,3-Triazole sulfonamide derivatives: These compounds share the triazole and sulfonamide groups but may have different substituents, affecting their biological and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C5H10N4O2S |
|---|---|
分子量 |
190.23 g/mol |
IUPAC名 |
3-propan-2-yltriazole-4-sulfonamide |
InChI |
InChI=1S/C5H10N4O2S/c1-4(2)9-5(3-7-8-9)12(6,10)11/h3-4H,1-2H3,(H2,6,10,11) |
InChIキー |
XOFMCLKKPSVYNY-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=CN=N1)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B15307735.png)




![1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B15307770.png)



![4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylicacid](/img/structure/B15307783.png)

![rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B15307796.png)

